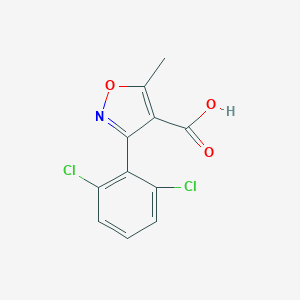

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO3/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXUUMUOERZZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063233 | |

| Record name | 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3919-76-4 | |

| Record name | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3919-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003919764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMQ99QP4XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid

This guide provides a detailed protocol for the synthesis of this compound, a key intermediate in the production of isoxazolyl penicillin antibiotics such as Dicloxacillin.[1][2][3] The synthesis is a multi-step process beginning with 2,6-dichlorobenzaldehyde and culminating in the target carboxylic acid. The methodology outlined is constructed from established procedures for analogous isoxazole syntheses.[4][5]

Overall Synthesis Scheme

The synthesis proceeds via a four-step sequence involving the formation of an oxime, its conversion to a hydroximoyl chloride, a subsequent [3+2] cycloaddition reaction to form the isoxazole ring system, and final hydrolysis of the resulting ester.

Experimental Protocols

The following protocols are based on general methods for isoxazole synthesis and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 2,6-Dichlorobenzaldehyde Oxime

This step involves the reaction of 2,6-dichlorobenzaldehyde with a hydroxylamine salt.[6]

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-dichlorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol.

-

Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate (1.2 eq).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 35-45 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Work-up and Isolation: Once the reaction is complete, cool the mixture and add water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 2,6-dichlorobenzaldehyde oxime.

Step 2: Synthesis of 2,6-Dichlorobenzohydroximoyl Chloride

The oxime is converted to a hydroximoyl chloride, which is a precursor to the reactive nitrile oxide intermediate.

-

Reaction Setup: Dissolve the 2,6-dichlorobenzaldehyde oxime (1.0 eq) from the previous step in a chlorinated solvent like dichloromethane (DCM) or chloroform.

-

Reagent Addition: Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.05 eq) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.

-

Work-up: Upon completion, filter the mixture to remove succinimide. The filtrate containing the crude 2,6-dichlorobenzohydroximoyl chloride is typically used directly in the next step without further purification.

Step 3: Synthesis of Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

This key step involves an in-situ generation of nitrile oxide and its [3+2] cycloaddition with ethyl acetoacetate.

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, dissolve ethyl acetoacetate (1.5 eq) in an appropriate solvent like chloroform.[7] Cool the flask in an ice bath.

-

Reagent Addition: Slowly add a base, such as triethylamine (2.0 eq), to the solution.[7] Subsequently, add the solution of 2,6-dichlorobenzohydroximoyl chloride from Step 2 dropwise via the dropping funnel, maintaining a low temperature.

-

Reaction Conditions: Stir the mixture vigorously in the ice bath. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Wash the reaction mixture sequentially with cold water, dilute hydrochloric acid, and saturated brine.[7] Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product, ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate (CAS 24248-21-3), can be purified by vacuum distillation or column chromatography.[7][8]

Step 4: Synthesis of this compound

The final step is the acidic hydrolysis of the ethyl ester.[4]

-

Reaction Setup: Charge the ethyl ester (1.0 eq) from Step 3 into a round-bottom flask.

-

Reagent Addition: Add 60% aqueous sulfuric acid. A mixture of acetic acid and HCl can also be used, but H₂SO₄ has been reported to give higher yields and shorter reaction times.[4]

-

Reaction Conditions: Heat the mixture to reflux (approx. 80-90 °C) for 3-4 hours.[4] Ethanol produced during the hydrolysis can be removed by distillation.

-

Work-up and Isolation: Cool the reaction mixture in an ice bath to precipitate the carboxylic acid. Filter the solid product, wash thoroughly with cold water to remove residual acid, and dry under vacuum. This yields the final product, this compound (CAS 3919-76-4).[9]

Data Presentation

The following table summarizes the reagents and conditions for each step of the synthesis.

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Time |

| 1 | Oximation | 2,6-Dichlorobenzaldehyde, Hydroxylamine HCl, Sodium Acetate | Ethanol/Water | 25-45 °C | 2-4 h |

| 2 | Chlorination | 2,6-Dichlorobenzaldehyde Oxime, N-Chlorosuccinimide (NCS) | Dichloromethane | 25 °C | 1-2 h |

| 3 | Cycloaddition | Hydroximoyl Chloride, Ethyl Acetoacetate, Triethylamine | Chloroform | 0 °C to 25 °C | 12-16 h |

| 4 | Hydrolysis | Ethyl Ester Intermediate, 60% aq. H₂SO₄ | Water | 80-90 °C | 3-4 h[4] |

Experimental Workflow Visualization

References

- 1. CN105801443A - Synthesis method of dicloxacillin drug intermediate 2-amino-6-chlorobenzoic acid - Google Patents [patents.google.com]

- 2. CN105541546A - Synthesis method of intermediate 2,6-dichlorotoluene for dicloxacillin sodium monohydrate drug - Google Patents [patents.google.com]

- 3. WO2014072843A1 - Process for preparing isoxazolyl penicillins - Google Patents [patents.google.com]

- 4. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 5. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 6. WO2012164355A1 - Improved process for preparing penicillins and intermediate compounds - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate | C13H11Cl2NO3 | CID 90426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl- | C11H7Cl2NO3 | CID 77521 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

An In-depth Technical Guide on the Physicochemical Properties of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

Introduction

This compound is a complex organic molecule belonging to the isoxazole class of heterocyclic compounds. Its structure, featuring a dichlorinated phenyl ring attached to a methylisoxazole core with a carboxylic acid functional group, suggests a range of chemical properties relevant to various scientific disciplines, particularly in drug discovery and materials science. Isoxazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visual representation of a key analytical workflow.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. It is important to note that while some data is derived from experimental sources, other values are computed or predicted based on its structure.

Table 1: Summary of Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | PubChem[2] |

| CAS Number | 3919-76-4 | PubChem[2] |

| Molecular Formula | C₁₁H₇Cl₂NO₃ | PubChem[2] |

| Molecular Weight | 272.08 g/mol | PubChem[2] |

| Physical State | Solid, powder/crystal | Inferred from supplier data[3][4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Low solubility expected based on structure | Inferred from general carboxylic acid properties[5][6] |

| pKa | Data not available | |

| logP | Data not available |

Note: Some properties for the closely related compound, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS 4462-55-9), are reported as: Melting Point: 92-97 °C, Predicted Boiling Point: 390.9±42.0 °C, and Predicted Water Solubility: 22.98 mg/L at 25°C.[3][4] These values are for a different chemical entity and should not be used for the carboxylic acid.

Experimental Methodologies

The determination of key physicochemical properties for carboxylic acids follows well-established laboratory protocols. The following sections detail the standard methodologies applicable to this compound.

Determination of Melting Point

The melting point of a solid crystalline compound is a crucial indicator of purity. The capillary method is a standard technique for its determination.

-

Protocol:

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which contains a heating block or oil bath and a calibrated thermometer or digital temperature sensor.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle liquefies (completion) are recorded. This range is reported as the melting point.

-

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely used technique for quantitatively measuring the solubility of a substance in a given solvent.[7]

-

Protocol:

-

Equilibration: An excess amount of the solid carboxylic acid is added to a known volume of the solvent (e.g., water, ethanol, diethyl ether) in a sealed flask.[7]

-

Agitation: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Analysis: A carefully measured aliquot of the clear, saturated solution is removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as g/100 mL or mol/L.

-

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For carboxylic acids, this is typically determined by potentiometric titration.[7]

-

Protocol:

-

Solution Preparation: A precise weight of the carboxylic acid is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or ethanol if water solubility is low.

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is submerged in it.[7]

-

Data Collection: A standardized solution of a strong base, such as 0.1 M NaOH, is added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[7]

-

Analysis: The collected data (pH versus the volume of titrant added) is plotted to generate a titration curve. The pKa is determined from this curve; it is numerically equal to the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[7]

-

Visualizations

To illustrate a key experimental process, the following diagram outlines the workflow for determining the pKa of this compound.

Caption: Workflow for pKa determination via potentiometric titration.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl- | C11H7Cl2NO3 | CID 77521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride CAS#: 4462-55-9 [m.chemicalbook.com]

- 4. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl Chloride | 4462-55-9 | TCI Deutschland GmbH [tcichemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Mechanism of Action of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (Dicloxacillin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, commonly known as Dicloxacillin, is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class.[1] It is primarily effective against infections caused by susceptible Gram-positive bacteria, particularly penicillinase-producing Staphylococcus aureus.[1][2] The core mechanism of action of Dicloxacillin lies in its ability to inhibit the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and viability.[1][3] This technical guide provides a comprehensive overview of the molecular mechanism of Dicloxacillin, including its interaction with target enzymes, quantitative data on its inhibitory activity, and detailed experimental protocols for key assays.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of Dicloxacillin is a direct result of its interference with the final stages of peptidoglycan biosynthesis.[3] Peptidoglycan, a critical component of the bacterial cell wall, is a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[4] This cross-linking step, which imparts structural rigidity to the cell wall, is catalyzed by a group of enzymes known as Penicillin-Binding Proteins (PBPs).[3][5]

Dicloxacillin, as a β-lactam antibiotic, is a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan precursor.[6] This structural mimicry allows it to bind to the active site of PBPs. The binding leads to the acylation of a serine residue within the PBP active site, forming a stable, covalent penicilloyl-enzyme complex.[6] This irreversible inhibition of the PBP's transpeptidase activity prevents the formation of peptide cross-links between adjacent peptidoglycan strands.[2] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3]

A key feature of Dicloxacillin is its resistance to hydrolysis by β-lactamase enzymes produced by some resistant bacteria.[2][3] The isoxazolyl group on its side chain provides steric hindrance, protecting the β-lactam ring from enzymatic degradation and allowing it to effectively reach and inhibit the PBPs of these resistant strains.[2]

Quantitative Data

The following tables summarize the available quantitative data on the activity of Dicloxacillin.

Table 1: In Vitro Activity of Dicloxacillin against Staphylococcus aureus [7]

| Parameter | S. aureus Strain ATCC 25923 | S. aureus Strain E19977 |

| Minimum Inhibitory Concentration (MIC) at pH 7.4 | 0.125 mg/L | 0.5 mg/L |

| Maximum Efficacy (Emax) - Extracellular (24h) | ~3-log10 CFU decrease | ~3-log10 CFU decrease |

| Maximum Efficacy (Emax) - Intracellular (24h) | <1-log10 CFU decrease | <1-log10 CFU decrease |

| Static Concentration (Cstatic) - Extracellular (24h) | Equal to MIC | Equal to MIC |

Table 2: IC50 Values of Dicloxacillin against Streptococcus pneumoniae PBPs [6]

Note: Data for S. aureus PBPs were not available in the reviewed literature. S. pneumoniae is presented as a representative Gram-positive target.

| Penicillin-Binding Protein (PBP) | IC50 (µM) |

| PBP1a | >1000 |

| PBP1b | >1000 |

| PBP2a | >1000 |

| PBP2b | >1000 |

| PBP2x | 0.035 ± 0.018 |

| PBP3 | 0.179 ± 0.081 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of Dicloxacillin against a bacterial isolate.

Workflow for MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

-

Preparation of Dicloxacillin Stock Solution: Prepare a stock solution of Dicloxacillin sodium in an appropriate solvent (e.g., water or DMSO) at a concentration of 10 mg/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the Dicloxacillin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the Dicloxacillin dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of Dicloxacillin that completely inhibits visible bacterial growth.

Penicillin-Binding Protein (PBP) Competitive Binding Assay

This protocol describes a competitive binding assay to determine the IC50 of Dicloxacillin for specific PBPs using a fluorescent penicillin derivative.[6]

Workflow for PBP Competitive Binding Assay

References

- 1. Dicloxacillin - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. What is the mechanism of Dicloxacillin Sodium? [synapse.patsnap.com]

- 4. Peptidoglycan: Structure, Synthesis, and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of potential inhibitors for Penicillinbinding protein (PBP) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expanded profiling of β-lactam selectivity for penicillin-binding proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intra- and Extracellular Activities of Dicloxacillin against Staphylococcus aureus In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectral analysis of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS No: 3919-76-4), a key intermediate in the synthesis of isoxazolyl penicillin derivatives. Due to the limited availability of public experimental spectral data for this specific compound, this document presents a comprehensive analysis based on theoretical predictions and established principles of spectroscopic interpretation. It includes predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, each supported by detailed, standardized experimental protocols for acquiring such data. Furthermore, this guide features graphical workflows for each analytical technique to ensure clarity and reproducibility in a laboratory setting. This document is intended to serve as a robust reference for researchers in medicinal chemistry, drug discovery, and analytical sciences.

Introduction

This compound is a substituted isoxazole derivative. The isoxazole ring is a prominent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. This particular compound serves as a crucial building block, notably in the synthesis of dicloxacillin and related semi-synthetic penicillins. Accurate structural elucidation and purity assessment are critical for its use in pharmaceutical development. Spectroscopic techniques such as NMR, IR, and MS are indispensable for this purpose. This guide presents the expected spectral characteristics to aid in the identification and characterization of this molecule.

Predicted Spectral Data

Disclaimer: The following spectral data are predicted based on computational algorithms and established spectroscopic principles. Experimental values may vary based on solvent, concentration, and instrument parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Data (Predicted for CDCl₃ solvent at 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet, broad | 1H | Carboxylic Acid (-COOH) |

| ~7.45 | Triplet | 1H | Aromatic H (para) |

| ~7.38 | Doublet | 2H | Aromatic H (meta) |

| ~2.80 | Singlet | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Data (Predicted for CDCl₃ solvent at 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~169.5 | Carboxylic Acid Carbonyl (C=O) |

| ~168.0 | Isoxazole C5 |

| ~160.0 | Isoxazole C3 |

| ~136.0 | Aromatic C (C-Cl) |

| ~132.0 | Aromatic C (para-CH) |

| ~129.0 | Aromatic C (ipso) |

| ~128.5 | Aromatic C (meta-CH) |

| ~112.0 | Isoxazole C4 |

| ~13.0 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Very Broad | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid, H-bonded dimer) |

| ~1610, ~1570 | Medium | C=C stretch (Aromatic Ring) |

| ~1430 | Medium | C=N stretch (Isoxazole Ring) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

| ~790 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity | Notes |

| 271/273/275 | [M]⁺ | Molecular ion peak. Isotopic pattern (approx. 9:6:1 ratio) characteristic of two chlorine atoms. |

| 254/256/258 | [M-OH]⁺ | Loss of hydroxyl radical. |

| 226/228/230 | [M-COOH]⁺ | Loss of carboxyl group (decarboxylation). |

| 185/187 | [C₇H₃Cl₂N]⁺ | Fragment from cleavage of the isoxazole ring. |

| 145 | [C₆H₃Cl₂]⁺ | Dichlorophenyl cation. |

Experimental Protocols

The following are detailed, generalized protocols for the spectral analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl Sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as the acidic proton may be exchanged in protic solvents.

-

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. If solubility is an issue, gentle warming may be applied.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8 to 16 scans are typically co-added for a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A significantly larger number of scans (e.g., 512 to 2048) is required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, then allowing it to dry completely.

-

Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place the prepared sample on the crystal as described above.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added over a range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software automatically performs the background subtraction.

-

If necessary, an ATR correction algorithm can be applied.

-

Label the significant peaks (in cm⁻¹) on the spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation (for Electron Ionization - EI):

-

Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent (e.g., methanol, dichloromethane) to make a dilute solution (~0.1 mg/mL).

-

Alternatively, for analysis via a direct insertion probe, a tiny amount of the solid sample can be placed in a capillary tube.

-

-

Instrument Setup (for GC-MS or Direct Probe):

-

Set the ion source to Electron Ionization (EI) mode.

-

Use a standard electron energy of 70 eV.

-

Set the mass analyzer (e.g., quadrupole) to scan a relevant mass range, for example, m/z 40 to 400.

-

For direct probe analysis, establish a temperature program to gently heat and volatilize the sample into the ion source.

-

-

Data Acquisition:

-

Inject the sample solution into the GC or insert the direct probe.

-

Initiate the data acquisition. The instrument will record the mass-to-charge ratio of the ions generated.

-

-

Data Analysis:

-

Examine the resulting mass spectrum.

-

Identify the molecular ion peak [M]⁺. Check its m/z value against the calculated molecular weight and analyze its isotopic pattern to confirm the presence of two chlorine atoms.

-

Identify major fragment ions and propose fragmentation pathways consistent with the molecule's structure.

-

Workflow Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

Caption: General workflow for NMR spectroscopy analysis.

Caption: General workflow for ATR-IR spectroscopy analysis.

Caption: General workflow for Mass Spectrometry analysis.

An In-depth Technical Guide on the Solubility and Stability of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid (Dicloxacillin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, commonly known as Dicloxacillin, is a narrow-spectrum, semi-synthetic β-lactam antibiotic belonging to the penicillin class.[1][2] Its structure, featuring a 2,6-dichlorophenyl substituent, confers resistance to β-lactamase enzymes produced by some bacteria, such as Staphylococcus aureus, making it a valuable therapeutic agent for treating infections caused by such organisms.[2][3][4] This technical guide provides a comprehensive overview of the solubility and stability of Dicloxacillin, presenting key data, detailed experimental protocols, and visual representations of its mechanism of action and analytical workflows.

Physicochemical Properties

Dicloxacillin is a white to off-white crystalline powder.[5][6] The presence of a carboxylic acid functional group makes its solubility highly dependent on pH. For pharmaceutical applications, it is often used as its sodium salt, Dicloxacillin Sodium, which exhibits significantly greater aqueous solubility.

Solubility Profile

The solubility of Dicloxacillin is a critical parameter for its formulation and bioavailability. As a weak acid with a pKa of approximately 2.8, its solubility varies significantly with pH.[7] The free acid form is poorly soluble in water, while the sodium salt is freely soluble.

Quantitative Solubility Data

The following table summarizes the reported solubility of Dicloxacillin and its sodium salt in various solvents.

| Compound Form | Solvent | Solubility | Temperature |

| Dicloxacillin (Free Acid) | Water | 3.63 mg/L[1][7] | Not Specified |

| Dicloxacillin Sodium | Water | Freely Soluble[5][8] | Not Specified |

| Dicloxacillin Sodium | Water | 100 mg/mL[3] | Not Specified |

| Dicloxacillin Sodium | Water | 50 mg/mL[6] | Not Specified |

| Dicloxacillin Sodium | Water | 25 mg/mL (requires sonication)[9] | Not Specified |

| Dicloxacillin Sodium | Ethanol | Soluble[8] | 25°C |

| Dicloxacillin Sodium | Ethanol | 22 mg/mL[3] | Not Specified |

| Dicloxacillin Sodium | Methanol | Freely Soluble[5] | Not Specified |

| Dicloxacillin Sodium | DMSO | 100 mg/mL[3] | Not Specified |

Stability Profile

The stability of Dicloxacillin is a key consideration in its manufacturing, storage, and clinical use. The β-lactam ring in its structure is susceptible to hydrolysis, which can be catalyzed by acid, base, or enzymes (β-lactamases).

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Dicloxacillin has been shown to degrade under various stress conditions.

| Stress Condition | Observations | Degradation Products |

| Acidic Hydrolysis | Degradation occurs through amide hydrolysis.[10] | Penicilloic acids of dicloxacillin (dicloxacilloic acids).[10] |

| Alkaline Hydrolysis | Major degradation observed.[10] | Penicilloic acids of dicloxacillin. |

| Oxidative | Major degradation observed.[10] | Not specified. |

| Thermal | Major degradation observed.[10] | Not specified. |

| Photolytic | Relatively stable.[10] | Not specified. |

Aqueous solutions of Dicloxacillin sodium are most stable in the pH range of 5.5 to 6.5.[8] The reconstituted oral suspension is reported to be stable for seven days at controlled room temperature and for 14 days when refrigerated at 2 to 8°C.[8]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of Dicloxacillin can be determined using the conventional shake-flask method.

Objective: To determine the equilibrium solubility of Dicloxacillin in a specific solvent at a controlled temperature.

Materials:

-

Dicloxacillin (free acid or sodium salt)

-

Solvent of interest (e.g., water, phosphate buffer of specific pH)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with UV detector or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Add an excess amount of Dicloxacillin to a known volume of the solvent in a sealed container.

-

Place the container in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of Dicloxacillin in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Stability-Indicating HPLC Method for Forced Degradation Studies

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products.

Objective: To develop and validate an HPLC method for the analysis of Dicloxacillin and its degradation products.

Instrumentation and Conditions (Example):

-

HPLC System: A system with a pump, autosampler, column oven, and UV detector.

-

Column: A reversed-phase column, such as a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[11][12]

-

Mobile Phase: A mixture of a buffer (e.g., 5mM Phosphate Buffer, pH 5.4) and organic solvents (e.g., acetonitrile and methanol) in an isocratic or gradient elution mode.[12] A common mobile phase composition is a mixture of phosphate buffer, acetonitrile, and methanol (e.g., 42:55:03 v/v/v).[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection Wavelength: 225 nm.[12]

-

Column Temperature: Ambient or controlled (e.g., 25°C).[12]

-

Injection Volume: 10 µL.[12]

Forced Degradation Sample Preparation:

-

Acid Hydrolysis: Dissolve Dicloxacillin in a suitable acidic solution (e.g., 0.1 N HCl) and heat if necessary. Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Dissolve Dicloxacillin in a suitable alkaline solution (e.g., 0.1 N NaOH) and keep at room temperature or heat. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of Dicloxacillin with an oxidizing agent (e.g., 3-30% H₂O₂).

-

Thermal Degradation: Expose solid Dicloxacillin or a solution to elevated temperatures (e.g., 60°C).[12]

-

Photodegradation: Expose a solution of Dicloxacillin to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analysis:

-

Inject the prepared stressed samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

-

The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Visualizations

Experimental Workflow for Stability Study

Caption: Workflow for a Forced Degradation Study.

Mechanism of Action of Dicloxacillin

Caption: Inhibition of Bacterial Cell Wall Synthesis.

References

- 1. lookchem.com [lookchem.com]

- 2. Dicloxacillin - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. What is the mechanism of Dicloxacillin Sodium? [synapse.patsnap.com]

- 5. cdn.who.int [cdn.who.int]

- 6. lookchem.com [lookchem.com]

- 7. Dicloxacillin | C19H17Cl2N3O5S | CID 18381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmacylibrary.com [pharmacylibrary.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and structural properties have enabled the development of a diverse array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of isoxazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid researchers and drug development professionals in this dynamic field.

Anticancer Activity of Isoxazole Derivatives

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1][2] These mechanisms include the inhibition of crucial kinases, disruption of cellular signaling pathways, and induction of apoptosis.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various isoxazole derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. The following table summarizes the IC50 values for representative isoxazole derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4b | HepG2 | 6.38 | [3] |

| MCF-7 | 8.21 | [3] | |

| HCT-116 | 7.54 | [3] | |

| 25a | HepG2 | 7.12 | [3] |

| MCF-7 | 9.96 | [3] | |

| HCT-116 | 8.43 | [3] | |

| 12l | HepG2 | 10.50 | [4][5] |

| MCF-7 | 15.21 | [4][5] | |

| TTI-4 | MCF-7 | 2.63 | [6] |

| Compound 40 | MCF7 | 3.97 | [7] |

| Compound 10a | DU145 | 0.96 | [7] |

| Compound 10b | DU145 | 1.06 | [7] |

| Compound 24 | MCF-7 | 9.15 | [7] |

| A549 | 14.92 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Test compounds (isoxazole derivatives)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity of Isoxazole Derivatives

Isoxazole-containing compounds have a long history as antimicrobial agents, with some derivatives being developed into clinically used antibiotics. Their activity spans a wide range of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of selected isoxazole derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 178e | E. coli | 110 | [8] |

| S. aureus | 95 | [8] | |

| 178f | E. coli | 95 | [8] |

| S. aureus | 115 | [8] | |

| Compound 4e | C. albicans | 6-60 | [9] |

| B. subtilis | 10-80 | [9] | |

| E. coli | 30-80 | [9] | |

| Compound 4g | C. albicans | 6-60 | [9] |

| B. subtilis | 10-80 | [9] | |

| E. coli | 30-80 | [9] | |

| Compound 4h | C. albicans | 6-60 | [9] |

| B. subtilis | 10-80 | [9] | |

| E. coli | 30-80 | [9] | |

| Compound 28 | Bacteria | 1 | [10] |

| Compound 46 | Fungi | 2 | [10] |

| PUB14 | C. albicans | - | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (isoxazole derivatives)

-

Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

-

Sterile saline or PBS

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a serial two-fold dilution of the isoxazole derivatives in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum density.

-

Controls: Include a growth control well (inoculum without any antimicrobial agent) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anti-inflammatory Activity of Isoxazole Derivatives

Several isoxazole derivatives have been reported to possess potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes.[12][13]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of isoxazole derivatives is often evaluated in vivo using models such as the carrageenan-induced paw edema assay. The percentage of edema inhibition is a common measure of efficacy.

| Compound ID | In Vivo Model | Inhibition (%) | Reference |

| TPI-7 | Carrageenan-induced paw edema | High | [12] |

| TPI-13 | Carrageenan-induced paw edema | High | [12] |

| Compound 11a | Cellular 5-Lipoxygenase | IC50 = 0.24 µM | [14] |

| Compound 11b | Cellular 5-Lipoxygenase | IC50 = 0.24 µM | [14] |

| Compound 5b | Carrageenan-induced paw edema | 76.71 (at 3h) | [15] |

| Compound 5c | Carrageenan-induced paw edema | 75.56 (at 3h) | [15] |

| Compound 5d | Carrageenan-induced paw edema | 72.32 (at 3h) | [15] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

-

Wistar albino rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compounds (isoxazole derivatives)

-

Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac sodium)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Grouping: Divide the rats into several groups: a control group, a standard drug group, and test groups for different doses of the isoxazole derivatives.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle only.

-

Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antiviral Activity of Isoxazole Derivatives

The isoxazole nucleus is also a constituent of several compounds with promising antiviral activity.[16] These derivatives have been shown to be effective against a variety of viruses.

Quantitative Antiviral Activity Data

The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that gives half of the maximal response. The following table shows the antiviral activity of some isoxazole derivatives.

| Compound ID | Virus | EC50 (µM) | Reference |

| 7t | TMV (curative) | 38.6 | [17] |

| CMV (curative) | 45.2 | [17] | |

| KR-26827 | ZIKV MR766 | 1.35 | [18] |

| Compound 6a | ZIKV | 5.3 | [18] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Materials:

-

Confluent monolayer of host cells in 6- or 12-well plates

-

Virus stock of known titer

-

Test compounds (isoxazole derivatives)

-

Culture medium

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

-

Formalin solution

Procedure:

-

Cell Preparation: Seed host cells in multi-well plates and allow them to grow to a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the isoxazole derivatives. Mix each dilution with a known amount of virus (to achieve a certain number of plaque-forming units, PFU).

-

Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Include a virus control (virus without compound) and a cell control (no virus, no compound).

-

Adsorption: Incubate the plates for 1-2 hours to allow the virus to adsorb to the cells.

-

Overlay: After adsorption, remove the inoculum and add an overlay medium containing agarose or methylcellulose. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for several days until plaques are visible.

-

Staining: Fix the cells with formalin and then stain with crystal violet. The viable cells will be stained, while the areas of cell death (plaques) will remain clear.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined from the dose-response curve.

Signaling Pathways Modulated by Isoxazole Derivatives

The diverse biological activities of isoxazole derivatives are often attributed to their ability to modulate key cellular signaling pathways involved in cell growth, proliferation, inflammation, and survival.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Several isoxazole derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[19]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical regulator of cell proliferation and differentiation. Aberrant activation of this pathway is common in cancer. Some isoxazole derivatives exert their anticancer effects by targeting components of this pathway.[20]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in the inflammatory response by regulating the expression of pro-inflammatory genes. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many compounds, including certain isoxazole derivatives.[21]

Conclusion

The isoxazole ring system represents a versatile and valuable scaffold in the design and development of novel therapeutic agents. The derivatives discussed in this guide highlight the broad range of biological activities, including significant anticancer, antimicrobial, anti-inflammatory, and antiviral potential. The provided quantitative data, detailed experimental protocols, and visual representations of key signaling pathways offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic promise of isoxazole chemistry. Future research should continue to focus on optimizing the potency and selectivity of these compounds, as well as elucidating their precise mechanisms of action, to translate their preclinical promise into clinical realities.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. eijst.org.uk [eijst.org.uk]

- 14. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

In-Silico Modeling of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic organic compound with potential applications in pharmaceutical and agrochemical development.[1] While specific biological targets of this molecule are not extensively documented in publicly available literature, its structural motifs, particularly the isoxazole ring, are found in various biologically active compounds, including those with anti-inflammatory, and antibacterial properties.[2] This technical guide provides a comprehensive framework for the in-silico modeling of this compound, outlining a systematic approach for researchers, scientists, and drug development professionals.

For the purpose of this guide, we will hypothesize a common scenario in early-stage drug discovery where a compound with structural features suggestive of anti-inflammatory activity is investigated. Therefore, we will proceed with the in-silico analysis of this compound against a well-established inflammatory target, Cyclooxygenase-2 (COX-2). This will serve as a practical example of how to apply computational methods to elucidate potential mechanisms of action and guide further experimental validation.

In-Silico Drug Discovery Workflow

The computational investigation of a small molecule like this compound typically follows a structured workflow.[3][4] This process, often referred to as in-silico drug discovery, involves a series of computational experiments to predict the compound's behavior and interaction with a biological target.[5][6]

Data Presentation: Physicochemical and Predicted Properties

A crucial first step in in-silico modeling is to gather and predict the fundamental physicochemical properties of the ligand. These properties influence the compound's pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| IUPAC Name | 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | PubChem[7] |

| Molecular Formula | C11H7Cl2NO3 | PubChem[7] |

| Molecular Weight | 272.08 g/mol | PubChem[7] |

| CAS Number | 3919-76-4 | PubChem[7] |

| Predicted LogP | 2.8 | SwissADME |

| Predicted Solubility | Moderately Soluble | SwissADME |

| Predicted Druglikeness | Yes | SwissADME |

| Predicted Toxicity | Low | ProTox-II |

Note: Predicted values are generated using computational tools and require experimental validation.

Experimental Protocols

This section provides detailed methodologies for the key in-silico experiments.

Ligand and Protein Preparation

Accurate preparation of both the ligand (this compound) and the target protein (COX-2) is critical for reliable simulation results.

Ligand Preparation Protocol:

-

Obtain 3D Structure: The 3D structure of the ligand can be obtained from databases like PubChem or generated from its 2D structure using software like Avogadro or ChemDraw.[8]

-

Energy Minimization: The initial 3D structure is subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using force fields like MMFF94 or UFF.

-

Charge Calculation: Partial atomic charges are calculated using methods like Gasteiger charges.

-

File Format Conversion: The prepared ligand structure is saved in a suitable format for docking software, such as .pdbqt.[9]

Protein Preparation Protocol (using Human COX-2, PDB ID: 5IKR as an example):

-

Download PDB File: The crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

Pre-processing: Water molecules, co-factors, and existing ligands are typically removed from the PDB file.[10]

-

Add Hydrogens: Hydrogens are added to the protein structure, as they are usually not resolved in X-ray crystallography.

-

Assign Charges: Kollman charges are assigned to the protein atoms.[10]

-

Define Binding Site: The active site or binding pocket of the protein is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

File Format Conversion: The prepared protein structure is saved in a .pdbqt format.[9]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11][12]

Molecular Docking Protocol (using AutoDock Vina):

-

Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The size and center of the grid box are crucial parameters.

-

Docking Simulation: The docking simulation is performed using a search algorithm, such as the Lamarckian Genetic Algorithm, to explore various conformations and orientations of the ligand within the grid box.[10]

-

Scoring and Ranking: The resulting poses are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked according to their scores.[12]

-

Analysis of Results: The top-ranked poses are visually inspected to analyze the binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[4][13]

Molecular Dynamics Simulation Protocol (using GROMACS):

-

System Preparation: The top-ranked protein-ligand complex from molecular docking is placed in a simulation box.[14]

-

Solvation: The box is filled with a chosen solvent model, typically water (e.g., TIP3P).

-

Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.

-

Energy Minimization: The energy of the entire system is minimized to remove steric clashes.[8]

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated at the desired pressure (e.g., 1 atm) in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).[14]

-

Production Run: The production MD simulation is run for a specified period (e.g., 100 ns), during which the trajectory of the atoms is recorded.[15]

-

Trajectory Analysis: The trajectory is analyzed to calculate various parameters, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to study the stability of the protein-ligand interactions over time.

Visualization of Pathways and Workflows

Visual representations are essential for understanding complex biological and computational processes.

Conclusion

This technical guide provides a foundational workflow for the in-silico modeling of this compound. By employing a systematic approach of ligand and protein preparation, molecular docking, and molecular dynamics simulations, researchers can generate valuable hypotheses about the potential biological activity of this compound. It is imperative to remember that in-silico predictions are theoretical and must be validated through subsequent in-vitro and in-vivo experimental studies to confirm the compound's efficacy and safety. The methodologies and visualizations presented here serve as a robust starting point for the computational exploration of novel chemical entities in the drug discovery pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dockdynamics.com [dockdynamics.com]

- 5. What is in silico drug discovery? [synapse.patsnap.com]

- 6. azolifesciences.com [azolifesciences.com]

- 7. 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl- | C11H7Cl2NO3 | CID 77521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bioinformaticsreview.com [bioinformaticsreview.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Docking - An easy protocol [protocols.io]

- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. compchems.com [compchems.com]

- 15. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid as a Dicloxacillin Impurity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, identification, and characterization of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, a significant impurity of the antibiotic dicloxacillin. This document details the analytical methodologies for its detection and quantification, explores its origin through degradation pathways, and presents relevant quantitative data.

Introduction to Dicloxacillin and Its Impurity Profile

Dicloxacillin is a semi-synthetic, penicillinase-resistant penicillin antibiotic used in the treatment of infections caused by susceptible Gram-positive bacteria.[1] The control of impurities in active pharmaceutical ingredients (APIs) like dicloxacillin is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. One such impurity, officially recognized as Dicloxacillin Impurity D by the European Pharmacopoeia (EP) and Dicloxacillin Related Compound D by the United States Pharmacopeia (USP), is this compound.[1][2] This compound is primarily formed through the degradation of the dicloxacillin molecule.

Forced degradation studies, which involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products.[3][4] In the case of dicloxacillin, major degradation is observed under alkaline, thermal, and oxidative conditions.[3] The formation of this compound is a result of the hydrolysis of the amide linkage in the dicloxacillin structure.[3]

Analytical Methodologies for Impurity Identification and Quantification

The identification and quantification of this compound in dicloxacillin requires robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is essential for the routine quality control of dicloxacillin and for the quantification of its impurities.

Experimental Protocol: HPLC Method for the Determination of Dicloxacillin and Impurity D

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

-

Mobile Phase: A gradient or isocratic mobile phase can be employed. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer pH 4.6) and an organic modifier (e.g., methanol or acetonitrile).[6] For example, a mobile phase of Methanol:Phosphate buffer (70:30 v/v) has been used.[6]

-

Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.[5][6]

-

Detection: UV detection at 235 nm or 273 nm can be utilized.[5][6]

-

Injection Volume: 20 µL.

-

Procedure:

-

Prepare a standard solution of USP Dicloxacillin Related Compound D RS.

-

Prepare a sample solution of the dicloxacillin drug substance.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the impurity by comparing the peak area of the impurity in the sample to the peak area of the standard of a known concentration.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the unambiguous identification and characterization of impurities, especially those present at low levels.

Experimental Protocol: LC-MS Method for the Identification of Dicloxacillin Impurities

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

-

Ionization Source: Electrospray ionization (ESI) is commonly used.

-

Chromatographic Conditions: Similar to the HPLC method described above. A mobile phase consisting of 5µM Ammonium acetate and 0.1% formic acid in water (A) and 0.1% formic acid in Acetonitrile (B) has been reported.[7]

-

Mass Spectrometry Parameters:

-

Scan Mode: Full scan mode for initial identification and selected ion monitoring (SIM) for targeted quantification.

-

Polarity: Positive or negative ion mode, depending on the analyte's properties.

-

-

Procedure:

-

Perform chromatographic separation as per the HPLC method.

-

The eluent is introduced into the mass spectrometer.

-

Obtain the mass spectrum of the impurity peak.

-

The molecular weight of this compound is approximately 272.08 g/mol .[1] The observed mass-to-charge ratio (m/z) in the mass spectrum should correspond to this molecular weight.

-

Quantitative Data and Acceptance Criteria

The levels of impurities in pharmaceutical substances are strictly controlled by regulatory bodies. The United States Pharmacopeia (USP) provides acceptance criteria for impurities in Dicloxacillin Sodium.

| Impurity Name | Acceptance Criteria (USP) |

| Any individual impurity | Not more than 1.0% |

| Total impurities | Not more than 5.0% |

Table 1: USP Acceptance Criteria for Impurities in Dicloxacillin Sodium.[8]

Formation Pathway and Synthesis

The primary mechanism for the formation of this compound is the hydrolysis of the amide bond in the side chain of the dicloxacillin molecule. This degradation can be accelerated by acidic or basic conditions, as well as elevated temperatures.

Degradation Pathway of Dicloxacillin

The following diagram illustrates the hydrolytic degradation of dicloxacillin to form this compound and 6-aminopenicillanic acid (6-APA).

Caption: Degradation pathway of dicloxacillin via amide hydrolysis.

Synthesis of Dicloxacillin

The synthesis of dicloxacillin generally involves the acylation of 6-aminopenicillanic acid (6-APA) with an activated form of this compound, typically the corresponding acid chloride.[9]

Caption: General synthesis pathway of dicloxacillin.

Conclusion

The presence of this compound as an impurity in dicloxacillin is a key consideration for pharmaceutical manufacturers and regulatory bodies. Understanding its formation through degradation and implementing robust analytical methods for its control are paramount to ensuring the quality, safety, and efficacy of dicloxacillin-containing drug products. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals in the field to effectively manage this critical impurity.

References

- 1. 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic Acid [lgcstandards.com]

- 2. CAS 3919-76-4: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-… [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Cefpodoxime Proxetil and Dicloxacillin Sodium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analytical Method Development and Validation of Amoxicillin and Dicloxacillin in API and its Dosage Form by RP-HPLC | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]

- 7. researchgate.net [researchgate.net]

- 8. trungtamthuoc.com [trungtamthuoc.com]

- 9. WO2014072843A1 - Process for preparing isoxazolyl penicillins - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Derivatives from 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel amide, ester, and hydrazide derivatives from 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. This core scaffold is a key starting material for the development of new chemical entities with potential therapeutic applications. The following protocols are designed to be clear and reproducible for researchers in the fields of medicinal chemistry and drug discovery.

Introduction

This compound is a versatile building block in medicinal chemistry. Its derivatives have been explored for a range of biological activities, leveraging the unique physicochemical properties of the isoxazole ring and the dichlorophenyl moiety. This document outlines the synthesis of three classes of derivatives: amides, esters, and hydrazides, providing detailed experimental procedures, characterization data, and potential applications.

Synthesis of Novel Derivatives